molecular formula C21H20N4O3 B4395221 N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide

N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide

Cat. No. B4395221
M. Wt: 376.4 g/mol
InChI Key: ROXKLQVNRURSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide, commonly known as MPN, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPN belongs to the class of small molecule inhibitors that target specific proteins involved in various biological pathways.

Mechanism of Action

The mechanism of action of MPN involves the inhibition of specific proteins involved in various biological pathways. MPN targets the protein kinase B (AKT) pathway, which is involved in the growth and survival of cancer cells. MPN inhibits the activity of AKT by binding to its active site, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. MPN also inhibits the activity of specific enzymes involved in the production of pro-inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects:
MPN has been shown to have various biochemical and physiological effects in vitro and in vivo. MPN has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the AKT pathway. MPN has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, MPN has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

MPN has several advantages for lab experiments, such as its high potency and selectivity for specific proteins. MPN is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, MPN has some limitations, such as its low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, MPN has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.

Future Directions

There are several future directions for the research on MPN. One potential direction is the optimization of MPN derivatives with improved pharmacokinetics and toxicity profiles. Another direction is the investigation of the potential therapeutic applications of MPN in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the development of novel drug delivery systems for MPN can improve its solubility and bioavailability, leading to improved efficacy and safety profiles. Overall, the research on MPN has significant potential for the development of novel therapeutics for various diseases.

Scientific Research Applications

MPN has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. MPN has been shown to inhibit the activity of specific proteins involved in the growth and survival of cancer cells, leading to their death. MPN has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, MPN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-3-nitro-4-(2-phenylethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-15-6-5-12-23-20(15)24-21(26)17-9-10-18(19(14-17)25(27)28)22-13-11-16-7-3-2-4-8-16/h2-10,12,14,22H,11,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXKLQVNRURSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-3-nitro-4-(2-phenylethylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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